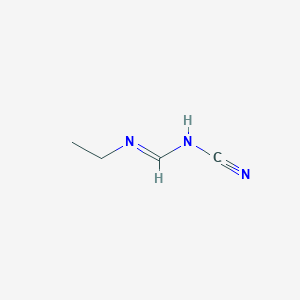
N-Cyano-N'-ethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’-ethylmethanimidamide is an organic compound that belongs to the class of cyanamides Cyanamides are characterized by the presence of a cyano group (–CN) attached to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-ethylmethanimidamide typically involves the reaction of ethylamine with cyanogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{NH}_2 + \text{ClCN} \rightarrow \text{C}_2\text{H}_5\text{NHCN} + \text{HCl} ]
In this reaction, ethylamine reacts with cyanogen chloride to form N-Cyano-N’-ethylmethanimidamide and hydrochloric acid as a byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of N-Cyano-N’-ethylmethanimidamide can be achieved through continuous flow processes. This involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow processes also minimizes the risk of exposure to hazardous reagents such as cyanogen chloride.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N’-ethylmethanimidamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to form ethylamine and cyanamide.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Ethylamine and cyanamide.
Reduction: Primary amines.
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’-ethylmethanimidamide has several applications in scientific research:
Synthetic Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Agriculture: It is used in the synthesis of agrochemicals, including herbicides and pesticides.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Cyano-N’-ethylmethanimidamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, enzymes, and nucleic acids, potentially altering their function. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyano-N’-methylmethanimidamide
- N-Cyano-N’-phenylmethanimidamide
- N-Cyano-N’-isopropylmethanimidamide
Uniqueness
N-Cyano-N’-ethylmethanimidamide is unique due to its specific ethyl group, which can influence its reactivity and interactions with other molecules. Compared to its analogs, the ethyl group can provide different steric and electronic effects, potentially leading to unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
103298-40-4 |
|---|---|
Molekularformel |
C4H7N3 |
Molekulargewicht |
97.12 g/mol |
IUPAC-Name |
N-cyano-N'-ethylmethanimidamide |
InChI |
InChI=1S/C4H7N3/c1-2-6-4-7-3-5/h4H,2H2,1H3,(H,6,7) |
InChI-Schlüssel |
LDXOCHMLWSGWBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=CNC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)

![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
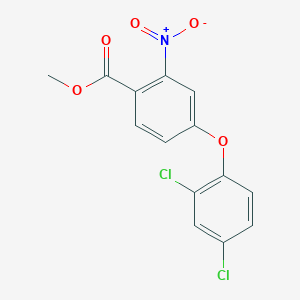
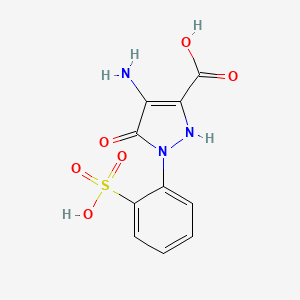
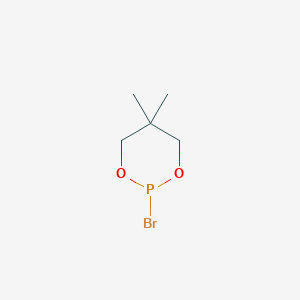

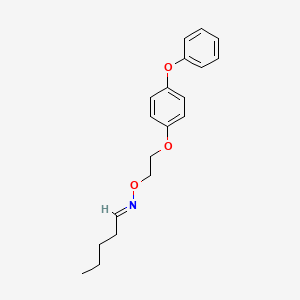

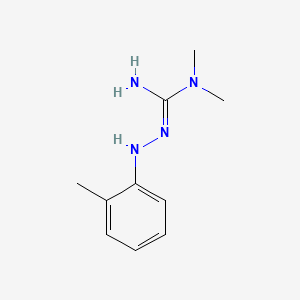
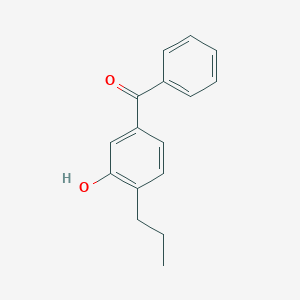
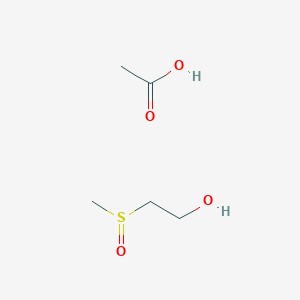
![Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-](/img/structure/B14344191.png)
